4,5-Ditetradecylpyrocatechol
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Overview
Description
4,5-Ditetradecylpyrocatechol is a chemical compound with the molecular formula C34H62O2. It is a derivative of pyrocatechol, featuring two tetradecyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Ditetradecylpyrocatechol typically involves the alkylation of pyrocatechol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Ditetradecylpyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its original catechol form using reducing agents such as sodium borohydride.
Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
4,5-Ditetradecylpyrocatechol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Ditetradecylpyrocatechol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence cellular signaling pathways, and exhibit antioxidant properties by scavenging free radicals. These actions contribute to its potential therapeutic and biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydropyrazole Derivatives: Known for their pharmacological activities, including anti-inflammatory and analgesic effects.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness of 4,5-Ditetradecylpyrocatechol
This compound stands out due to its unique structure, featuring long alkyl chains that impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85252-29-5 |
---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4,5-di(tetradecyl)benzene-1,2-diol |
InChI |
InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(35)34(36)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,35-36H,3-28H2,1-2H3 |
InChI Key |
OMODHVXQNAUNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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